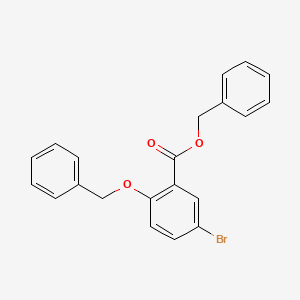

Benzyl 2-(benzyloxy)-5-bromobenzoate

Description

Contextualizing the Significance of Benzoate (B1203000) Esters with Substituted Aryl and Benzylic Moieties

Benzoate esters are a well-established class of compounds with wide-ranging applications, from fragrances and food preservatives to key intermediates in pharmaceutical synthesis. numberanalytics.comhdchemicals.co.ukwikipedia.orgnih.gov The presence of substituents on the aryl ring and the nature of the esterifying alcohol profoundly influence the chemical and physical properties of these molecules.

Substituted aryl moieties can modulate the electronic properties of the benzoate system, affecting its reactivity towards nucleophilic acyl substitution and electrophilic aromatic substitution. numberanalytics.com For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating reactions such as hydrolysis or amidation. Conversely, electron-donating groups can increase the electron density of the aromatic ring, influencing the regioselectivity of further substitutions.

Benzylic moieties, such as the benzyl (B1604629) group in the ester functionality of the title compound, are particularly significant in synthetic organic chemistry. The benzyl group can serve as a protecting group for carboxylic acids, which is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation. This strategic use of benzyl esters allows for the selective modification of other functional groups within a molecule without affecting the carboxylic acid.

Overview of Halogenated Benzyl Ether and Ester Architectures in Advanced Synthetic Design

The incorporation of halogen atoms, particularly bromine, into benzyl ether and ester architectures provides a powerful tool for synthetic chemists. Halogenated aromatic compounds are pivotal intermediates in a vast array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecules that would be challenging to synthesize through other means.

The bromine atom in Benzyl 2-(benzyloxy)-5-bromobenzoate serves as a versatile synthetic handle. It can be readily transformed into other functional groups through nucleophilic aromatic substitution or organometallic chemistry. This versatility allows for the late-stage functionalization of the molecule, a highly desirable feature in drug discovery and materials science.

Furthermore, the benzyl ether moiety is a widely employed protecting group for phenols and alcohols. Its stability under various conditions, coupled with its facile removal via hydrogenolysis, makes it an invaluable tool in multistep synthesis. The presence of both a halogen and a benzyl ether on the same aromatic ring, as seen in the title compound, offers a platform for sequential and orthogonal synthetic strategies.

Research Trajectories and Unexplored Aspects Pertaining to this compound

While the individual components of this compound are well-studied, the unique combination of these functionalities in a single molecule opens up new avenues for research. Current research trajectories are likely to focus on leveraging the dual reactivity of the bromo and ester functionalities for the synthesis of novel heterocyclic compounds and complex natural product analogues.

One area of significant potential lies in its use as a key intermediate. For instance, related brominated benzyloxybenzoate derivatives, such as Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, serve as critical intermediates in the synthesis of pharmaceuticals like Salmeterol, a long-acting β2 adrenergic receptor agonist. google.comgoogle.com This highlights the potential for this compound to be a precursor to other medicinally relevant compounds.

Unexplored aspects of this compound's chemistry include the systematic investigation of its reactivity in various cross-coupling reactions, the exploration of its potential as a ligand for catalysis, and the study of its biological activity. The interplay between the different functional groups could lead to unexpected reactivity and the discovery of novel transformations. Further research into the solid-state properties and crystal engineering of this and related molecules could also unveil interesting applications in materials science.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its immediate precursor, 2-(Benzyloxy)-5-bromo-benzoic acid.

| Property | This compound | 2-(Benzyloxy)-5-bromo-benzoic acid |

| CAS Number | 850350-09-3 rdchemicals.com | 62176-31-2 chemicalbook.com |

| Molecular Formula | C₂₁H₁₇BrO₃ rdchemicals.com | C₁₄H₁₁BrO₃ chemicalbook.com |

| Molecular Weight | 397.27 g/mol rdchemicals.com | 307.14 g/mol chemicalbook.com |

| Appearance | Not explicitly documented in search results | Not explicitly documented in search results |

| Solubility | Not explicitly documented in search results | Not explicitly documented in search results |

Synthesis and Reactivity

The synthesis of this compound typically proceeds from its carboxylic acid precursor, 2-(Benzyloxy)-5-bromo-benzoic acid. This precursor can be synthesized from commercially available starting materials. chemicalbook.com A common synthetic route involves the benzylation of a substituted salicylic (B10762653) acid derivative, followed by esterification.

A plausible synthesis for 2-(Benzyloxy)-5-bromo-benzoic acid involves the reaction of 5-bromosalicylic acid with benzyl bromide in the presence of a suitable base. chemicalbook.com The subsequent esterification of 2-(Benzyloxy)-5-bromo-benzoic acid with benzyl alcohol, often under acidic catalysis or using coupling agents, would yield the target compound, this compound.

The reactivity of this compound is dictated by its three primary functional groups:

The Bromine Atom: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups. It can also be a site for metallation to form an organometallic reagent, which can then react with various electrophiles.

The Benzyl Ester: The ester functionality can undergo nucleophilic acyl substitution, allowing for its conversion to amides, hydrazides, or other carboxylic acid derivatives. It can also be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The benzyl group can be selectively removed via catalytic hydrogenation to unmask the carboxylic acid.

The Benzyl Ether: This group is generally stable to many reaction conditions but can be cleaved by hydrogenolysis, providing a means to deprotect the phenolic oxygen.

The strategic manipulation of these reactive sites allows for the construction of a diverse array of complex molecules from this single, versatile building block.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-bromo-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHFWYNZSJELII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590165 | |

| Record name | Benzyl 2-(benzyloxy)-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850350-09-3 | |

| Record name | Benzoic acid, 5-bromo-2-(phenylmethoxy)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850350-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-(benzyloxy)-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Benzyl 2 Benzyloxy 5 Bromobenzoate

Hydrolysis Reactions of the Ester Linkage

The ester functional group in Benzyl (B1604629) 2-(benzyloxy)-5-bromobenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the acyl-oxygen bond.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of Benzyl 2-(benzyloxy)-5-bromobenzoate is a reversible process, representing the reverse of Fischer esterification. wikipedia.orglibretexts.org The reaction requires heat and an excess of water in the presence of a strong acid catalyst. The mechanism proceeds through several equilibrium steps.

Initially, the carbonyl oxygen of the ester is protonated by an acid catalyst, such as hydronium ion (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comlibretexts.org Following this, a proton is transferred from the newly added hydroxyl group to the benzyloxy oxygen, converting the benzyloxy group into a good leaving group (benzyl alcohol). youtube.com The carbonyl group is subsequently reformed by the elimination of benzyl alcohol, and deprotonation of the resulting carbonyl yields the final products: 2-(benzyloxy)-5-bromobenzoic acid and benzyl alcohol, along with regeneration of the acid catalyst. youtube.comyoutube.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis

| Step | Description | Intermediate/Products |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Activated ester |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated tetrahedral intermediate |

| 4 | Elimination of leaving group | 2-(benzyloxy)-5-bromobenzoic acid (protonated) and Benzyl alcohol |

| 5 | Deprotonation | 2-(benzyloxy)-5-bromobenzoic acid and regenerated acid catalyst |

Base-Mediated Hydrolysis Mechanisms

Base-mediated hydrolysis, or saponification, of this compound is an irreversible process that goes to completion. libretexts.org The reaction involves a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion (OH⁻) is the nucleophile. libretexts.org Research has demonstrated the successful hydrolysis of this compound using sodium hydroxide in a methanol (B129727)/water mixture at 60 °C to produce 2-(benzyloxy)-5-bromobenzoic acid in high yield. chemicalbook.com

The mechanism begins with the direct attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.com This addition forms a tetrahedral intermediate. Unlike the acid-catalyzed pathway, the reaction conditions are basic, and the leaving group is the benzyloxide anion. The carbonyl group reforms, leading to the expulsion of the benzyloxide anion. libretexts.org In the final, irreversible step, the strongly basic benzyloxide anion deprotonates the newly formed 2-(benzyloxy)-5-bromobenzoic acid, yielding the corresponding carboxylate salt and benzyl alcohol. libretexts.orgyoutube.com Acidification of the reaction mixture in a subsequent workup step is required to obtain the free carboxylic acid. Studies on the analogous benzyl benzoate (B1203000) suggest that the rate-determining step in base-catalyzed hydrolysis is the elimination of the alkoxide group. nih.gov

Reactions Involving the Benzyloxy Ether Moiety

The benzyloxy group at the C2 position of the benzene (B151609) ring is also a site of significant chemical reactivity. It can undergo various cleavage and rearrangement reactions.

Ether Cleavage Reactions: Hydrogenolysis, Acidic Cleavage, and Oxidative Cleavage

The benzylic ether linkage can be cleaved through several distinct methods, each with its own advantages depending on the desired outcome and the presence of other functional groups.

Hydrogenolysis : This is a widely used and often mild method for the debenzylation of ethers. acsgcipr.orgthieme-connect.de The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C). youtube.comyoutube.com The process results in the cleavage of the benzylic carbon-oxygen bond, yielding Benzyl 5-bromo-2-hydroxybenzoate (B13816698) and toluene (B28343) as a byproduct. youtube.comambeed.com This method is valued for its clean reaction profile and high yields. youtube.comyoutube.com

Acidic Cleavage : Strong acids, particularly hydrogen halides like HBr and HI, can cleave the benzyloxy ether. organic-chemistry.orgmasterorganicchemistry.com Due to the stability of the intermediate benzyl carbocation, the cleavage of benzyl ethers typically proceeds via an Sₙ1 mechanism. libretexts.orglibretexts.org The reaction begins with the protonation of the ether oxygen to form a good leaving group. libretexts.orgnih.gov Subsequent heterolytic cleavage of the C-O bond generates the stable benzyl carbocation and the phenol (B47542) derivative. The carbocation is then trapped by the halide anion. For this compound, this would result in the formation of Benzyl 5-bromo-2-hydroxybenzoate and a benzyl halide.

Oxidative Cleavage : This approach uses oxidizing agents to cleave the benzyl ether linkage and is particularly useful when the molecule contains other functional groups that are sensitive to reduction (e.g., azides, alkynes). researchgate.netmpg.de Common reagents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), often in the presence of water or under photoirradiation. organic-chemistry.orgmpg.denih.gov The mechanism generally involves oxidation at the benzylic position, which may proceed through a hydride abstraction or a single-electron transfer to form a benzylic cation or radical intermediate that is subsequently hydrolyzed. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Ether Cleavage Methods

| Method | Reagents | Mechanism Type | Key Intermediate | Products from Benzyloxy Moiety |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Catalytic Reduction | Surface-adsorbed species | Toluene |

| Acidic Cleavage | HBr, HI | Sₙ1 | Benzyl carbocation | Benzyl bromide/iodide |

| Oxidative Cleavage | DDQ, light/H₂O | Oxidation | Benzyl radical/cation | Benzaldehyde/Benzoic acid |

Mechanistic Pathways of Benzylic Carbon-Oxygen Bond Activation, including Homolytic Cleavage

The activation of the benzylic C-O bond is the critical first step in the cleavage reactions described above. The specific pathway depends on the reaction conditions.

In acid-catalyzed cleavage , activation is achieved through protonation of the ether oxygen, which transforms the poor -OR leaving group into a good -ROH leaving group. masterorganicchemistry.comlibretexts.org This is followed by heterolytic cleavage, where the bonding electrons depart with the leaving group, leading to a carbocation intermediate. nih.govlibretexts.org

In hydrogenolysis , the mechanism is more complex and involves the surface of the heterogeneous catalyst. Both the substrate and hydrogen are adsorbed onto the metal surface, facilitating the reductive cleavage of the C-O bond. acsgcipr.orgstackexchange.com

Homolytic cleavage of the benzylic C-H bond (not the C-O bond) is a key feature of many oxidative debenzylation reactions and other transformations at the benzylic position. masterorganicchemistry.com The benzylic C-H bond is relatively weak due to the ability of the benzene ring to stabilize the resulting radical through resonance. masterorganicchemistry.com Radical initiators or photochemical energy can induce homolytic cleavage of this C-H bond to form a benzylic radical. organic-chemistry.orgrsc.org This radical can then be trapped by an oxidant, leading to the formation of an intermediate that readily undergoes C-O bond cleavage. organic-chemistry.orgresearchgate.net This pathway is central to oxidative cleavage methods and highlights the unique reactivity of the benzylic position. masterorganicchemistry.comrsc.org

Intramolecular Rearrangement Reactions (e.g., Wittig Rearrangement)

Aryl benzyl ethers, such as the benzyloxy moiety in the target compound, can undergo the acsgcipr.orgresearchgate.net-Wittig rearrangement. mdpi.com This reaction typically requires a very strong base, such as n-butyllithium (n-BuLi), to deprotonate the benzylic carbon, forming a carbanion. mdpi.com This is generally the rate-determining step. chegg.com

Once formed, the carbanion undergoes a rearrangement where the aryl group migrates from the oxygen to the adjacent carbanionic carbon. A subsequent aqueous workup protonates the resulting alkoxide to yield a diarylmethanol derivative. mdpi.com The mechanism can be a concerted intramolecular process or proceed through a fragmentation-recombination pathway involving radical intermediates. chegg.com The presence of the electron-withdrawing bromide and ester groups on the migrating aryl ring would be expected to influence the facility of this rearrangement.

Reactivity at the Brominated Phenyl Ring

The aryl bromide moiety is a cornerstone of the molecule's reactivity, enabling a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with the Bromo-Substituent

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound involves the replacement of the bromo-substituent by a nucleophile. This process typically proceeds via an addition-elimination mechanism. youtube.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost during this step. libretexts.org In the subsequent elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For SNAr to occur at a practical rate, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negatively charged intermediate. libretexts.orgnih.gov In this compound, the ester and ether groups are not strong activating groups like a nitro group. Therefore, forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., alkoxides, amides), would likely be necessary to facilitate this transformation. youtube.comlibretexts.org

The general mechanism is as follows:

Addition: A nucleophile adds to the carbon attached to the bromine, forming a tetrahedral intermediate. libretexts.org

Stabilization: The negative charge is delocalized across the aromatic ring and potentially by the substituents.

Elimination: The bromide ion is eliminated, restoring the aromatic system and resulting in the substituted product. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(aryl)-C(aryl/vinyl/alkyl) |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(aryl)-C(vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., phosphine), Base | C(aryl)-N |

| Stille Coupling | Organotin reagent | Pd catalyst | C(aryl)-C(aryl/vinyl/alkyl) |

| Negishi Coupling | Organozinc reagent | Ni or Pd catalyst | C(aryl)-C(aryl/vinyl/alkyl) |

These reactions typically involve a catalytic cycle consisting of three main steps:

Nickel-catalyzed cross-coupling reactions, for instance, provide an effective method for forming C(sp²)−C(sp³) bonds. nih.govd-nb.info Such a reaction could couple the aryl bromide with an alkyl boronic ester, expanding the synthetic utility of the core structure. nih.gov

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. nih.govorganic-chemistry.org In the case of this compound, both the benzyloxy and the benzyl ester groups have the potential to act as DMGs.

The benzyloxy group is known to be a directing group. researchgate.net When treated with a strong base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures, the α-lithiobenzyloxy group can be generated, which then directs a second lithiation at the ortho position of the phenyl ring. researchgate.net However, the ester group could also compete as a directing group or react with the organolithium reagent.

A plausible DoM strategy could involve the benzyloxy group directing lithiation to the C-3 position (ortho to the ether and meta to the bromine). The resulting aryllithium intermediate can then be trapped with various electrophiles (E+) to introduce a new substituent at this position.

Potential DoM Reaction:

The choice of base and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions, such as attack at the ester carbonyl or halogen-metal exchange with the bromo-substituent. organic-chemistry.org

Transformations at the Benzylic Carbon of the Ester Group

The benzyl group of the ester functionality provides another site for chemical modification, distinct from the aromatic ring.

Nucleophilic Substitution Reactions (S_N_1/S_N_2) at the Benzylic Position

The ester linkage can be cleaved via nucleophilic attack at the benzylic carbon. This reaction can proceed through either an S_N_1 or S_N_2 mechanism, depending on the reaction conditions and the nucleophile. khanacademy.orgstackexchange.com

S_N_1 Mechanism: In the presence of a weak nucleophile and under conditions that favor ionization (e.g., protic solvent), the reaction likely proceeds via an S_N_1 pathway. stackexchange.com The departure of the 2-(benzyloxy)-5-bromobenzoate leaving group generates a resonance-stabilized benzylic carbocation. This cation is relatively stable due to the delocalization of the positive charge into the adjacent phenyl ring. Subsequent attack by a nucleophile yields the substituted product.

S_N_2 Mechanism: With a strong nucleophile, a concerted S_N_2 mechanism may occur. khanacademy.org The nucleophile performs a backside attack on the benzylic carbon, displacing the carboxylate leaving group in a single step.

Ruthenium-catalyzed stereospecific benzylic alkylation of chiral benzyl esters with malonates is an example of such a substitution, proceeding through a proposed double inversion mechanism. lookchem.com

Illustrative Nucleophilic Substitution:

| Nucleophile (Nu⁻) | Reagents/Conditions | Product Type |

|---|---|---|

| OH⁻ | NaOH, H₂O/MeOH | Benzyl alcohol + Carboxylic acid salt |

| RO⁻ | NaOR | Benzyl ether + Carboxylic acid salt |

| CN⁻ | NaCN, DMSO | Benzyl cyanide + Carboxylic acid salt |

Radical Reactions and Oxidative Transformations of the Benzylic Methylene (B1212753)

The benzylic C-H bonds of the ester's benzyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com This enhanced reactivity allows for selective transformations at this position.

Benzylic Bromination: A classic example is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. libretexts.org The reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen to form the stable benzylic radical. This radical then reacts with Br₂ (generated from NBS) to yield the α-brominated benzyl ester. libretexts.org

Reaction Scheme:

This reaction would transform this compound into the corresponding α-bromobenzyl ester, a valuable intermediate for further nucleophilic substitutions.

Oxidative Transformations: The benzylic position can also be oxidized using various reagents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-H bonds. libretexts.org Milder or more selective methods can also be employed. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions can form benzylic esters from alkylbenzenes and aldehydes. organic-chemistry.org While this is a formation method, it highlights the susceptibility of the benzylic position to oxidative functionalization. Other oxidants like IBX or Oxone can also achieve benzylic oxidations, potentially converting the methylene group to a carbonyl, forming a benzoyl ester derivative. masterorganicchemistry.com

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of Benzyl (B1604629) 2-(benzyloxy)-5-bromobenzoate provides a detailed map of the proton environments within the molecule. The assignment of each proton is achieved by analyzing its chemical shift (δ), which is influenced by the local electronic environment, the splitting pattern caused by spin-spin coupling with neighboring protons (described by the coupling constant, J), and the integration value, which is proportional to the number of protons giving rise to the signal.

In a typical ¹H NMR spectrum of the compound, the aromatic protons of the two benzyl groups and the substituted benzoate (B1203000) ring resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the two benzyl groups (-CH₂-) are chemically distinct and appear as singlets, typically around δ 5.1 and 5.3 ppm, due to the absence of adjacent protons to couple with.

The protons on the substituted benzoate ring exhibit a characteristic splitting pattern. The proton at position 6 (H-6) typically appears as a doublet, coupling with the proton at position 4 (H-4). The proton at position 3 (H-3) would also show as a doublet, coupling with H-4. The proton at position 4 (H-4) would, in turn, appear as a doublet of doublets due to coupling with both H-3 and H-6. The integration of each of these signals corresponds to a single proton. The ten protons of the two unsubstituted benzyl rings often appear as a complex multiplet.

Table 1: ¹H NMR Spectral Data for Benzyl 2-(benzyloxy)-5-bromobenzoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic Protons | 7.00 - 8.00 | m | - | 13H |

| -OCH₂Ph | 5.33 | s | - | 2H |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is representative and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field (around δ 165 ppm). The aromatic carbons resonate in the region of δ 115-140 ppm. The carbon atom attached to the bromine (C-5) is influenced by the "heavy atom effect," which can cause its signal to be more shielded (upfield) than might be predicted based on electronegativity alone. stackexchange.comstackexchange.com The two methylene carbons of the benzyl groups appear at distinct chemical shifts, typically in the range of δ 65-75 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164.8 |

| Aromatic C-O | 155.0 |

| Aromatic C-H & C-C | 115.0 - 136.0 |

| Aromatic C-Br | 118.0 |

| -OCH₂Ph | 71.2 |

Note: The assignments are based on typical chemical shift ranges and require confirmation by advanced NMR techniques. Data is representative.

For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.ptugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. For instance, it would show correlations between the coupled aromatic protons on the benzoate ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. researchgate.net This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signals of the methylene protons would show a cross-peak with their corresponding carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.net This is crucial for piecing together the different fragments of the molecule. For example, the methylene protons of the benzyloxy group would show a correlation to the aromatic carbon to which the oxygen is attached (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can be useful for confirming the spatial arrangement of the substituents. mdpi.com

Through the combined use of these techniques, a complete and confident structural assignment of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. colorado.eduresearchgate.net This exact mass can be used to determine the elemental composition of the molecule, confirming the molecular formula C₂₁H₁₇BrO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|

Note: The calculated mass is for the monoisotopic species containing ⁷⁹Br. The measured mass is a representative value.

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgmiamioh.educhadsprep.com For this compound, common fragmentation pathways for aromatic esters would be expected. youtube.comacs.org

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the formation of a benzoyl cation or a benzyloxycarbonyl cation.

Loss of the benzyl group: Fragmentation can occur with the loss of a benzyl radical (C₇H₇•), resulting in a fragment ion.

Formation of the tropylium (B1234903) ion: The benzyl cation (m/z 91) is a common and stable fragment in the mass spectra of compounds containing a benzyl group, often rearranging to the tropylium ion.

Cleavage of the ether linkage: The benzyloxy group can also fragment, leading to the loss of a benzyloxy radical.

By analyzing the masses of these fragment ions, the connectivity of the different structural units within this compound can be confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for assessing the purity and confirming the identity of this compound. In a typical setup, reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to separate the target compound from any impurities, starting materials, or by-products.

The identity of the compound is confirmed by its mass spectrum. Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by 2 mass units. For this compound (C₂₁H₁₇BrO₃), the expected molecular ion peaks would be observed at m/z 396 and 398. The protonated molecule, [M+H]+, would be detected at m/z 397 and 399 in techniques like electrospray ionization (ESI). nih.gov

The purity of the sample is determined by the area of the analyte peak in the chromatogram relative to the total area of all observed peaks. This technique is highly sensitive and can detect trace levels of impurities. researchgate.net

Table 1: Predicted LC-MS Data for this compound

| Ion | Predicted m/z | Relative Intensity |

|---|---|---|

| [M]+ (with 79Br) | 396 | ~50% |

| [M+2]+ (with 81Br) | 398 | ~50% |

| [M+H]+ (with 79Br) | 397 | ~50% |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The most prominent of these is the ester carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak. For an aromatic ester like benzyl benzoate, this peak is found around 1720 cm⁻¹. chemicalbook.comnist.gov

The presence of the two ether linkages (benzyloxy group) is confirmed by the C-O stretching vibrations. These typically appear as two distinct bands due to the asymmetric and symmetric stretching of the C-O-C bond, usually in the region of 1250-1000 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹.

The aromatic rings in the molecule give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons appear in the 3100-3000 cm⁻¹ region. The C=C in-ring stretching vibrations of the benzene (B151609) rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and appear in the 900-675 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the two methylene (-CH₂-) groups in the benzyl ether and benzyl ester moieties are expected just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching bands should appear around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (-CH₂-) | Stretching |

| ~1720 | Ester C=O | Stretching |

| 1600-1450 | Aromatic C=C | In-ring Stretching |

| 1250-1000 | Ether C-O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the two benzene rings. Benzene itself exhibits two primary absorption bands: a strong primary band (π → π*) around 204 nm and a weaker secondary band (the B-band) with fine structure around 256 nm.

The substituents on the benzene rings—the bromo group, the benzyloxy group, and the benzyl ester group—will cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance) of these bands. The bromine atom and the oxygen of the ether and ester groups act as auxochromes, donating lone pair electrons to the aromatic π-system. Studies on substituted bromobenzenes have shown that the bromo substituent contributes to a red shift of the B-band. cdnsciencepub.comcdnsciencepub.com The combined effect of these substituents is expected to shift the primary absorption maximum (λmax) to a wavelength significantly longer than that of unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| >256 | π → π* (B-band) | Substituted Benzene Rings |

X-ray Crystallography

Determination of Solid-State Molecular Structure, Conformation, and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state structure and conformational properties can be inferred from crystallographic analyses of closely related molecules. The molecular structure is characterized by a central 5-bromo-2-(benzyloxy)benzoate core with a benzyl ester group. The presence of two flexible benzyl ether and ester linkages allows for a range of possible conformations.

The conformation of the molecule is largely dictated by the orientation of the benzyl groups relative to the benzoate plane. In similar structures, the arrangement of these groups is a balance between minimizing steric hindrance and optimizing intermolecular packing forces. The molecule likely adopts a non-planar conformation, with the phenyl rings of the benzyl groups oriented out of the plane of the central brominated benzene ring.

Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. Key interactions anticipated include:

Halogen Bonding: The bromine atom is capable of forming halogen bonds (Br···O or Br···π interactions), which are directional interactions that can significantly influence the crystal lattice.

π-π Stacking: The multiple aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

These interactions collectively dictate the three-dimensional arrangement of the molecules in the crystal, influencing properties such as melting point and solubility.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Precise experimental data on the bond lengths, bond angles, and torsion angles of this compound would require a dedicated crystallographic study. However, based on data from analogous brominated benzoate derivatives, we can predict the expected values for key geometric parameters.

Interactive Data Table of Predicted Bond Lengths

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C-Br | ~1.90 | |

| C=O | ~1.21 | |

| C-O (ester) | ~1.34 | |

| C-O (ether) | ~1.37 | |

| C-C (aromatic) | ~1.39 |

Interactive Data Table of Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| O=C-O (ester) | ~123 | ||

| C-O-C (ether) | ~118 | ||

| C-C-Br | ~119 | ||

| C-C-C (aromatic) | ~120 |

Interactive Data Table of Predicted Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsion Angle (°) |

| C(aromatic)-C(aromatic)-C=O | O(ester) | Expected to be near 0° or 180° for planarity, but may deviate. | ||

| C(aromatic)-O(ether)-CH2 | C(benzyl) | Highly variable, defining the conformation of the benzyloxy group. | ||

| O=C-O(ester)-CH2 | C(benzyl) | Defines the conformation of the benzyl ester group. |

These predicted values are based on standard bond lengths and angles for organic compounds and are supported by crystallographic data from similar molecules found in the Cambridge Structural Database.

Crystallographic Studies of Related Brominated Benzoate Derivatives

The crystallographic literature contains several studies on brominated benzoate derivatives that provide valuable insights into the structural chemistry of this compound.

For instance, the crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate reveals a complex packing arrangement dominated by a variety of intermolecular interactions. researchgate.net In this molecule, the brominated benzyl group participates in a network of weak interactions that stabilize the crystal lattice. researchgate.net

Studies on other related compounds, such as various substituted benzyl benzoates and brominated aromatic esters , consistently show the importance of both strong (e.g., hydrogen bonds if present) and weak (e.g., halogen bonds, π-stacking, C-H···O) intermolecular forces in determining the final crystal structure. The interplay of these forces, along with the conformational flexibility of the ester and ether linkages, leads to a rich variety of packing motifs. The presence of the bulky bromine atom often leads to specific halogen-halogen or halogen-π interactions that are a subject of significant research interest in crystal engineering.

Computational Chemistry and Theoretical Studies on Benzyl 2 Benzyloxy 5 Bromobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a framework for predicting molecular structure, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state geometry and electronic structure of molecules. For Benzyl (B1604629) 2-(benzyloxy)-5-bromobenzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict its most stable three-dimensional arrangement.

Based on studies of similar molecules, such as methyl 2-(benzoyloxy)benzoate and other substituted benzoic acids, the geometry of Benzyl 2-(benzyloxy)-5-bromobenzoate would be optimized to find the lowest energy conformation. researchgate.netresearchgate.net The calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of methyl 2-(benzoyloxy)benzoate, the two arene rings were found to be inclined at an angle of 65.97 (6)°. researchgate.net Similar torsional angles would be expected in this compound, influenced by the steric hindrance and electronic interactions between the benzyl and benzyloxy groups.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net For substituted benzoic acids, the HOMO-LUMO gap has been shown to correlate with their electronic properties and reactivity. nih.gov In the case of this compound, the presence of the electron-withdrawing bromine atom and the bulky benzyloxy and benzyl ester groups would significantly influence the electron density distribution across the molecule. The HOMO would likely be localized on the electron-rich aromatic rings, while the LUMO might be centered on the carbonyl group of the ester and the C-Br bond.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Analogous Compound Studied |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | Methyl 2-(benzoyloxy)benzoate researchgate.net |

| C=O Bond Length | ~1.21 Å | (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one banglajol.info |

| C-O (ether) Bond Length | ~1.37 Å | Substituted benzyl ethers researchgate.net |

| C-O (ester) Bond Length | ~1.35 Å | Methyl 2-(benzoyloxy)benzoate researchgate.net |

| C-Br Bond Length | ~1.90 Å | Brominated aromatic compounds |

| Dihedral Angle (Ring-O-CH2-Ring) | 60 - 90° | Substituted benzyl ethers researchgate.net |

Note: These values are predictions based on data from structurally similar molecules and may vary in the actual compound.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energetic and spectroscopic predictions compared to DFT, albeit at a greater computational cost. nih.gov These methods are particularly valuable for obtaining precise predictions of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

For this compound, ab initio calculations could provide a detailed theoretical vibrational spectrum. nih.govresearchgate.net The characteristic C=O stretching frequency of the ester group, the C-O stretching of the ether and ester linkages, and the various aromatic C-H and C-C vibrations could be predicted and compared with experimental data if available. nist.govnist.govspectrabase.com Studies on phenyl benzoate (B1203000) have shown that calculated vibrational spectra using methods like B3LYP/6-31+G* are in excellent agreement with experimental IR and Raman spectra. nih.govresearchgate.net

Similarly, ab initio calculations are used to predict NMR chemical shifts. researchgate.net For the target molecule, the chemical shifts of the protons and carbons in the different aromatic rings and the benzylic CH2 groups could be calculated, providing a tool for structural elucidation.

Conformational Analysis and Energy Minima of the Molecule

The flexibility of the benzyl and benzyloxy groups in this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. nih.gov

Computational studies on benzyl alcohol and other substituted benzenes have explored the rotational barriers and preferred dihedral angles. dtic.mil For this compound, the key dihedral angles determining its conformation would be around the C-O bonds of the ether and ester groups, as well as the rotation of the phenyl rings. DFT calculations would be performed by systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. researchgate.net The results would reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature.

Table 2: Representative Conformational Energy Differences for a Generic Benzyl Benzoate System

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | 1.5 - 3.0 |

| 3 | 0° (syn) | > 5.0 (high energy due to steric hindrance) |

Note: These are illustrative values based on general principles of conformational analysis of similar molecules. The actual values for this compound would require specific calculations.

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species like intermediates and transition states that are often difficult to observe experimentally.

Computational Elucidation of Proposed Reaction Mechanisms (e.g., SN1/SN2 at benzylic position, ether cleavage)

The structure of this compound presents several potential sites for chemical reactions. Two of the most probable reaction pathways are nucleophilic substitution at the benzylic positions and cleavage of the ether bond.

SN1/SN2 at the Benzylic Position: The benzylic carbons in both the benzyl ester and benzyl ether moieties are susceptible to nucleophilic attack. The reaction can proceed via either an SN1 or an SN2 mechanism, and computational studies can help determine the more favorable pathway. researchgate.netmasterorganicchemistry.com

SN2 Mechanism: A concerted, one-step process where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com Computational analysis of SN2 reactions on benzyl halides has shown that the reaction is accelerated compared to non-benzylic systems, an effect attributed to the stabilization of the transition state by the phenyl ring. banglajol.info

SN1 Mechanism: A two-step process involving the formation of a benzylic carbocation intermediate. researchgate.net The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the aromatic ring.

Computational studies would involve locating the transition state for the SN2 pathway and the carbocation intermediate and transition states for the SN1 pathway. The relative energies of these species would indicate the preferred mechanism under different conditions. nih.gov

Ether Cleavage: The C-O bond of the benzyl ether can be cleaved under various conditions, such as with strong acids or through hydrogenolysis. pnnl.gov Computational studies on the cleavage of diaryl ethers and benzyl phenyl ether have provided insights into the mechanisms. pnnl.gov For this compound, DFT calculations could model the protonation of the ether oxygen followed by nucleophilic attack or the formation of radical intermediates in hydrogenolysis, elucidating the step-by-step process of ether cleavage.

Energetics of Reaction Intermediates and Transition States

A key outcome of computational reaction mechanism studies is the determination of the energetics of the reaction pathway. This includes the energies of reactants, products, intermediates, and transition states. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate.

For the SN1/SN2 reactions at the benzylic position of this compound, computational methods can provide the activation barriers for both pathways. For example, studies on the SN2 reaction of benzyl halides have reported calculated activation energies. banglajol.info

For the ether cleavage reaction, the energy of the protonated ether intermediate and the transition state for the subsequent nucleophilic attack can be calculated. researchgate.net This allows for a quantitative comparison of different possible cleavage mechanisms.

Table 3: Illustrative Calculated Activation Energies for Competing Reaction Pathways of a Benzyl Ether System

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| SN2 Reaction | Nucleophilic attack on benzylic carbon | 15 - 25 |

| SN1 Reaction | Formation of benzylic carbocation | 20 - 30 (highly solvent-dependent) |

| Acid-Catalyzed Ether Cleavage | Nucleophilic attack on protonated ether | 25 - 35 |

Note: These are representative values and the actual activation energies for this compound would depend on the specific nucleophile, solvent, and computational method used.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic characteristics of molecules like this compound, aiding in the interpretation of experimental spectra and the confirmation of its chemical structure.

Computed NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational prediction of NMR parameters, such as chemical shifts and coupling constants, is a powerful tool for assigning experimental spectra, especially for complex molecules. rsc.orgacs.org Density Functional Theory (DFT) is a commonly employed method for these predictions, with various functionals and basis sets available to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods, such as B3LYP with a 6-31G* basis set. These calculations provide a set of predicted chemical shifts that can be compared with experimental data, aiding in the definitive assignment of each proton and carbon atom in the molecule. The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, when compared to experimental values. nih.gov

Below is a table of hypothetical computed ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the related compound, benzyl benzoate, for comparative purposes. chemicalbook.comresearchgate.netresearchgate.net

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound and Experimental Data for Benzyl Benzoate.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) for this compound | Experimental ¹H Chemical Shift (ppm) for Benzyl Benzoate chemicalbook.comresearchgate.net | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for Benzyl Benzoate nih.gov |

| Aromatic H (benzoate ring) | 7.20-8.10 | 7.30-8.10 | 115-160 | 128-133 |

| Aromatic H (benzyl ether) | 7.30-7.50 | - | 127-137 | - |

| Aromatic H (benzyl ester) | 7.30-7.50 | 7.25-7.45 | 128-136 | 128-136 |

| -CH₂- (benzyl ether) | 5.15 | - | 71.0 | - |

| -CH₂- (benzyl ester) | 5.35 | 5.34 | 67.0 | 66.7 |

| C=O (ester) | - | - | 165.5 | 166.3 |

Note: The predicted values for this compound are hypothetical and based on computational models. Experimental values for benzyl benzoate are from established spectral databases.

Vibrational Frequency Analysis and Predicted IR Spectra

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. mdpi.com Computational vibrational frequency analysis, typically performed using DFT methods, can predict the IR spectrum of a molecule. researchgate.netyoutube.com These predicted spectra can be used to assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as stretching, bending, and rocking motions of functional groups. researchgate.netnih.gov

For this compound, a theoretical IR spectrum can be generated, showing characteristic absorption bands. Key expected vibrations include the C=O stretch of the ester group, C-O stretches, aromatic C-H and C=C stretches, and the C-Br stretch. mdpi.com The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations, and thus are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Predicted Dominant Vibrational Frequencies (in cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 | 3000-3100 |

| Aliphatic C-H Stretch | 2900-3000 | 2850-3000 |

| C=O Stretch (Ester) | 1720-1740 | 1715-1735 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch (Ester and Ether) | 1200-1300 | 1000-1300 |

| C-Br Stretch | 600-700 | 500-650 |

Note: The predicted frequencies are hypothetical and based on typical ranges for the specified functional groups.

Electronic Excitation Calculations and UV-Vis Spectral Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.netsoton.ac.ukacs.orgnih.gov These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can predict the UV-Vis spectrum, which is expected to be dominated by π→π* transitions within the aromatic rings. The presence of the benzyloxy and bromo substituents, as well as the ester group, will influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions.

Table 3: Predicted Electronic Transitions for this compound.

| Transition Type | Predicted λ_max (nm) | Key Contributing Orbitals |

| π→π | ~270-290 | HOMO → LUMO |

| π→π | ~230-250 | HOMO-1 → LUMO, HOMO → LUMO+1 |

Note: The predicted λ_max values are hypothetical and based on the expected electronic transitions for this type of chromophoric system.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other chemical species.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a flexible molecule like this compound. nist.gov By simulating the motion of the atoms over time, MD can reveal the preferred three-dimensional structures (conformers) of the molecule and the transitions between them. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic different experimental conditions.

Molecular Docking for Investigation of Binding Modes with Chemical Targets (e.g., in vitro heme sheets, enzymes)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second molecule (a receptor), such as an enzyme or a DNA fragment. researchgate.netnih.govbiointerfaceresearch.comnih.gov For this compound, docking studies could be used to investigate its potential to interact with various biological targets. researchgate.netresearchgate.netasianresassoc.org For example, its binding to enzymes involved in metabolic pathways or to heme, a component of many proteins, could be explored. researchgate.net These studies can provide insights into the potential biological activity of the compound by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Enzyme Active Site.

| Binding Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Tyrosine, Phenylalanine, Leucine |

| Types of Interactions | Pi-pi stacking, hydrophobic interactions |

Note: These are hypothetical results to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of compounds with their biological activity or, in this context, their chemical reactivity and stability. wikipedia.orgijnrd.org While specific QSAR studies exclusively targeting this compound are not extensively documented in publicly available literature, it is possible to construct a theoretical framework for such an analysis based on studies of structurally related molecules, such as brominated aromatic compounds, benzyl esters, and aromatic ethers. nih.govresearchgate.netorganic-chemistry.org Such models are instrumental in predicting the behavior of new chemical entities, reducing the need for extensive experimental testing. aftonchemical.comnih.gov

A hypothetical QSAR study for this compound would aim to develop a mathematical equation that links its molecular descriptors to its reactivity (e.g., susceptibility to nucleophilic attack or degradation) and stability (e.g., resistance to hydrolysis or photolysis). wikipedia.org The general form of a QSAR model is:

Activity = f (Molecular Descriptors) + error

Selection of Molecular Descriptors

For a molecule with the complexity of this compound, a range of descriptors would be calculated to account for its various structural features. These descriptors can be broadly categorized as electronic, steric, and topological.

Electronic Descriptors: These quantify the electronic aspects of the molecule. For this compound, key electronic descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. ajpchem.org

Partial Atomic Charges: The distribution of charges on the atoms, particularly on the carbonyl carbon and the bromine-substituted carbon, would be critical in predicting sites susceptible to nucleophilic or electrophilic attack. acs.org

Steric Descriptors: These describe the size and shape of the molecule.

Molecular Volume and Surface Area: These descriptors are related to the bulkiness of the molecule, which can affect its ability to fit into an active site or its susceptibility to certain reactions.

Steric Hindrance Parameters: Specific parameters can be calculated to quantify the steric hindrance around the ester group and the bromine atom, which would influence their reactivity.

Topological Descriptors: These are numerical values derived from the molecular graph.

Connectivity Indices: These describe the branching and connectivity of the atoms in the molecule.

Shape Indices: These provide a numerical representation of the molecular shape.

Hypothetical QSAR Model for Chemical Reactivity

A plausible QSAR model for predicting the chemical reactivity of this compound and related compounds could focus on the rate of a specific reaction, such as alkaline hydrolysis of the ester bond. A hypothetical dataset and resulting QSAR equation are presented below for illustrative purposes.

Interactive Data Table: Hypothetical Data for QSAR Model of Ester Hydrolysis Reactivity

| Compound | log(k_hyd) (Experimental) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| This compound | -4.5 | -6.8 | -1.2 | 3.5 | 350 |

| Benzyl 2-(benzyloxy)benzoate | -5.2 | -6.5 | -1.0 | 3.2 | 330 |

| Benzyl 5-bromobenzoate | -4.0 | -7.0 | -1.5 | 3.8 | 280 |

| Benzyl benzoate | -4.8 | -6.7 | -1.3 | 3.0 | 260 |

| Methyl 2-(benzyloxy)-5-bromobenzoate | -4.3 | -6.9 | -1.1 | 3.6 | 300 |

Based on such data, a multiple linear regression analysis could yield a hypothetical QSAR equation like:

log(k_hyd) = -2.1 + 0.5 * LUMO - 0.8 * Dipole Moment + 0.005 * Molecular Volume

In this hypothetical model, a lower LUMO energy, a higher dipole moment, and a smaller molecular volume would correlate with a faster rate of hydrolysis.

Hypothetical QSAR Model for Chemical Stability

Similarly, a QSAR model for chemical stability could be developed, for instance, to predict the half-life of the compound under specific environmental conditions. The stability of benzyl esters can be influenced by factors such as susceptibility to hydrogenolysis and photochemical degradation. organic-chemistry.orgresearchgate.net

Interactive Data Table: Hypothetical Data for QSAR Model of Photochemical Stability

| Compound | t_1/2 (hours) (Experimental) | HOMO-LUMO Gap (eV) | Electronegativity | Chemical Hardness | Surface Area (Ų) |

| This compound | 10 | 5.6 | 4.0 | 2.8 | 400 |

| Benzyl 2-(benzyloxy)benzoate | 15 | 5.5 | 3.8 | 2.75 | 380 |

| Benzyl 5-bromobenzoate | 8 | 5.5 | 4.3 | 2.75 | 330 |

| Benzyl benzoate | 12 | 5.4 | 4.0 | 2.7 | 310 |

| Phenyl 2-(benzyloxy)-5-bromobenzoate | 18 | 5.7 | 4.1 | 2.85 | 390 |

A possible QSAR equation derived from this hypothetical data could be:

t_1/2 = 5.2 + 2.5 * (HOMO-LUMO Gap) - 1.5 * Electronegativity + 0.01 * Surface Area

This equation would suggest that a larger HOMO-LUMO gap, lower electronegativity, and larger surface area contribute to greater photochemical stability.

The development of robust QSAR models requires a sufficiently large and diverse dataset of compounds with accurately measured activity or property data. nih.govnih.gov The models must then be rigorously validated using statistical methods to ensure their predictive power for new, untested compounds. toxicology.org

Role of Benzyl 2 Benzyloxy 5 Bromobenzoate in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate

The strategic placement of functional groups in Benzyl (B1604629) 2-(benzyloxy)-5-bromobenzoate makes it a versatile precursor for a variety of more complex molecules. The presence of the bromine atom allows for the introduction of further functionality through various coupling reactions, while the ester and ether linkages can be selectively cleaved under specific conditions to unmask reactive hydroxyl and carboxyl groups.

Precursor for the Synthesis of Xanthones and Diones

While direct synthesis of xanthones from Benzyl 2-(benzyloxy)-5-bromobenzoate is not explicitly detailed in the reviewed literature, the synthesis of xanthones from closely related 2-(benzyloxy)benzoic acid derivatives is a well-established method. chemicalbook.com The general strategy involves the formation of a 2-phenoxybenzoic acid intermediate, which can then undergo intramolecular cyclization to form the xanthone (B1684191) core. researchgate.netresearchgate.net The deprotection of the benzyl ether in a molecule like this compound would yield a 2-hydroxybenzoic acid derivative, a key precursor for such cyclizations. chemicalbook.com The synthesis of xanthones is of significant interest due to their diverse pharmacological properties. chemicalbook.com

Information specifically detailing the role of this compound as a precursor for diones was not found in the reviewed literature.

Building Block in the Assembly of Complex Organic Molecules

The utility of this compound as a building block is evident in its application in the synthesis of complex pharmaceutical agents. For instance, a closely related derivative, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is a key intermediate in the preparation of Salmeterol. google.comgoogle.com This demonstrates how the core structure of benzyloxy-substituted bromobenzoates can be elaborated through reactions at the bromine-substituted position and modifications of the ester group to construct significantly more complex and medicinally important molecules. The term "building block" in this context refers to a molecule that forms a significant part of the final, more complex structure. researchgate.netnih.govnih.gov

Intermediate in the Chemical Synthesis of Leukotriene B4 Antagonists

While a direct synthetic route to Leukotriene B4 (LTB4) antagonists starting from this compound is not explicitly documented, the structural motifs present in this compound are relevant to the synthesis of LTB4 antagonists. LTB4 is a potent inflammatory mediator, and its antagonists are of significant interest as potential anti-inflammatory drugs. nih.govgoogle.com The synthesis of various LTB4 antagonists often involves benzoic acid derivatives as key starting materials or intermediates. nih.gov The chemical handles present in this compound make it a plausible, though not definitively proven, intermediate for the synthesis of complex LTB4 antagonists.

Applications in Protecting Group Chemistry

The benzyl groups present in this compound as an ester and an ether are a cornerstone of its utility in multi-step organic synthesis, serving as robust protecting groups for carboxylic acid and phenol (B47542) functionalities, respectively.

Strategic Use of Benzyl Esters and Ethers for Functional Group Protection

Benzyl esters and benzyl ethers are widely employed as protecting groups in organic synthesis due to their stability under a variety of reaction conditions, including acidic and basic environments. The benzyl ester in this compound effectively masks the carboxylic acid, preventing its participation in unwanted side reactions during subsequent synthetic transformations. Similarly, the benzyl ether protects the phenolic hydroxyl group.

A key advantage of benzyl protecting groups is their selective removal under mild conditions. The most common method for the deprotection of both benzyl esters and ethers is catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the C-O bond to regenerate the carboxylic acid and phenol, respectively, with toluene (B28343) as a byproduct. This mild deprotection method is compatible with a wide range of other functional groups.

Contribution to Catalyst and Ligand Design

The molecular architecture of this compound, featuring a combination of a reactive bromine atom, sterically influential benzyloxy groups, and an ester functionality, suggests its potential as a versatile precursor in the design of novel catalysts and ligands for a variety of organic transformations.

Potential as a Ligand Precursor for Metal-Catalyzed Reactions

The presence of a bromine atom on the aromatic ring of this compound is a key feature that allows for its potential use as a precursor for ligands in metal-catalyzed reactions. Brominated aromatic compounds are well-established starting materials for the synthesis of more complex molecules through cross-coupling reactions. mdpi.comresearchgate.netjalsnet.comacs.org The carbon-bromine bond can be readily converted into a carbon-metal bond, or it can participate in oxidative addition reactions, which are fundamental steps in many catalytic cycles.

For instance, the bromine atom can be displaced by a variety of organometallic reagents to introduce a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), which can then bind to a transition metal center. The benzyloxy groups at the 2-position can exert significant steric and electronic influence on the resulting metal complex, potentially enhancing catalytic activity and selectivity. The steric bulk of the benzyloxy groups could create a specific chiral pocket around the metal center, which is a crucial aspect in the design of ligands for asymmetric catalysis. nih.gov

Furthermore, the ester group could also play a role in the coordination chemistry of the resulting ligand, either through direct coordination to the metal or by influencing the electronic properties of the aromatic ring. The development of new ligands is a continuous effort in catalysis to improve reaction efficiency and explore new chemical transformations. nih.govtdx.cat

Role in Developing Novel Organocatalysts or Catalytic Scaffolds

Beyond its potential in metal-based catalysis, this compound can be envisioned as a scaffold for the development of novel organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.netnih.gov The design of effective organocatalysts often relies on the use of specific molecular frameworks or scaffolds that can be readily modified to fine-tune their catalytic properties. researchgate.netrsc.org

The structure of this compound offers several points for modification. The bromo-substituent can be replaced with various functional groups known to be active in organocatalysis, such as thiourea, amine, or Brønsted acid moieties. The benzyloxy groups can be retained to provide a defined steric environment or can be modified to introduce other functionalities. The ester group can also be a site for derivatization to create a more complex catalytic system.

Scaffold for Structure-Reactivity Relationship Studies

The systematic study of how changes in the structure of a molecule affect its reactivity is a cornerstone of physical organic chemistry and is crucial for the rational design of catalysts and functional molecules. This compound presents itself as an excellent candidate for such structure-reactivity relationship (SAR) studies.

Systematic Chemical Modifications and Derivatization to Explore Structure-Reactivity Correlations

To explore structure-reactivity correlations, a series of analogues of this compound could be synthesized where each of the key functional groups is systematically varied. For example, the bromine atom could be replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups. The benzyloxy group could be replaced with other alkoxy groups of varying steric bulk, or its position on the ring could be altered. Similarly, the benzyl group of the ester could be replaced with other alkyl or aryl groups.

The reactivity of these derivatives could then be evaluated in a model reaction, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents on an aromatic ring, provides a quantitative framework for such studies. libretexts.org By plotting the logarithm of the reaction rate or equilibrium constant against the Hammett substituent constant (σ), a linear free-energy relationship can be established, providing insights into the reaction mechanism.

A hypothetical study on the hydrolysis of this compound derivatives could yield data like that presented in the table below, illustrating the effect of substituents on the reaction rate.

| Substituent at 5-position | Hammett Constant (σp) | Relative Rate of Hydrolysis |

| -NO2 | 0.78 | 5.6 |

| -CN | 0.66 | 4.2 |

| -Br | 0.23 | 1.5 |

| -H | 0.00 | 1.0 |

| -CH3 | -0.17 | 0.6 |

| -OCH3 | -0.27 | 0.4 |

Design and Synthesis of Analogues with Tunable Chemical Properties

The insights gained from structure-reactivity studies can be directly applied to the design and synthesis of analogues of this compound with precisely tuned chemical properties. For example, if a particular catalytic application requires a more electron-deficient aromatic ring to enhance the rate of a key step, a derivative with a strong electron-withdrawing group at the 5-position could be synthesized. Conversely, if a more electron-rich ligand is needed to stabilize a metal center in a low oxidation state, a derivative with an electron-donating group could be prepared.

The ability to fine-tune the steric and electronic properties of a molecule is essential for optimizing its function in a variety of applications, from catalysis to materials science and medicinal chemistry. nih.govnih.gov The synthesis of such analogues can be achieved through established synthetic methodologies, starting from commercially available substituted benzoic acids or by modifying the parent this compound molecule. sci-hub.sechemicalbook.comchemicalbook.com

The following table provides examples of how the properties of this compound analogues could be tuned by varying the substituents.

| Substituent at 5-position | Electronic Effect | Potential Application |

| -CF3 | Strong electron-withdrawing | Catalyst for electrophilic reactions |

| -N(CH3)2 | Strong electron-donating | Ligand for reductive catalysis |

| -t-Bu | Bulky, weak electron-donating | Sterically demanding ligand for selective catalysis |

| -OH | Electron-donating, H-bond donor | Precursor for supramolecular assemblies |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes for Benzyl (B1604629) 2-(benzyloxy)-5-bromobenzoate